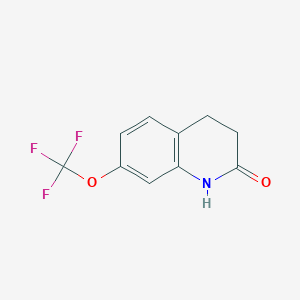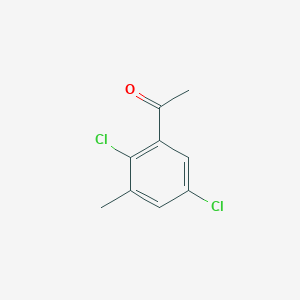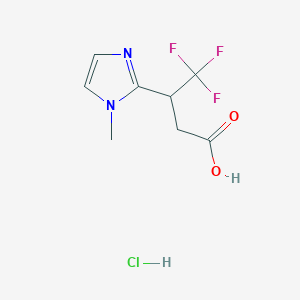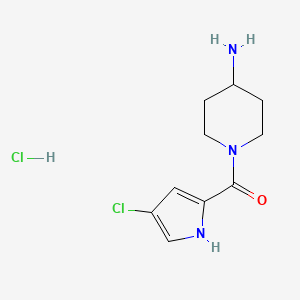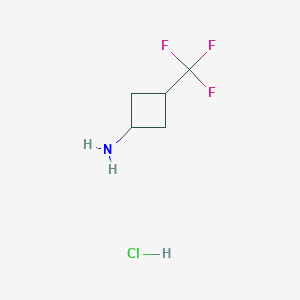![molecular formula C11H23N3O B1460064 2-[4-(氨甲基)哌啶-1-基]-n-(丙-2-基)乙酰胺 CAS No. 1019340-95-4](/img/structure/B1460064.png)
2-[4-(氨甲基)哌啶-1-基]-n-(丙-2-基)乙酰胺
描述
This compound belongs to the class of organic compounds known as alpha amino acid amides . It is a small molecule and is considered experimental . The chemical formula is C24H31N5O2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an average weight of 421.5352 and a monoisotopic weight of 421.247775261 . It contains elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 373.3±17.0 °C (Predicted), a density of 0.989±0.06 g/cm3 (Predicted), and a pKa of 15.88±0.46 (Predicted) .科学研究应用
合成和生物活性
抗菌潜力:一项研究专注于合成带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物,评估其抗菌潜力。化合物对各种细菌菌株表现出中等抑制活性,对革兰氏阴性细菌特别有效 (Iqbal 等人,2017)。
酶抑制:对 N-芳基/芳基烷基取代的 2"-[(苯磺酰基)(哌啶-1-基)氨基]乙酰胺衍生物的研究揭示了对乙酰胆碱酯酶和丁酰胆碱酯酶酶的有希望的活性,表明在神经退行性疾病中具有治疗应用的潜力 (Khalid 等人,2014)。
抗菌纳米材料:另一项研究合成了 N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物,对致病菌和白色念珠菌表现出显着的抗菌活性,突出了开发新的抗菌剂的潜力 (Mokhtari & Pourabdollah,2013)。
化学合成和优化
催化和合成:一项研究展示了纳米磁铁矿 (Fe3O4) 作为一种稳健催化剂,用于在超声波照射下一步合成某些乙酰胺衍生物,展示了化学合成技术的进步 (Mokhtary & Torabi,2017)。
氧化还原衍生物合成:对相关的哌啶-氧基结构的氧化还原衍生物合成的研究强调了理解氧化过程中的结构转化的重要性,这对于开发新型氧化还原活性材料至关重要 (Sen 等人,2014)。
安全和危害
生化分析
Biochemical Properties
2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction with CDK2 suggests that 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide may influence cell proliferation and apoptosis. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further highlighting its potential impact on cellular functions.
Cellular Effects
The effects of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns . This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis. Furthermore, 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide may induce apoptosis in certain cell types, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle . This inhibition can lead to cell cycle arrest and apoptosis in rapidly proliferating cells. Additionally, the compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions. These interactions highlight the compound’s potential as a therapeutic agent targeting specific molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged cell cycle arrest and apoptosis. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways . At higher doses, it may induce toxic or adverse effects, including organ damage and systemic toxicity. These dosage-dependent effects are essential for determining the therapeutic window and optimizing the compound’s use in preclinical and clinical studies.
Metabolic Pathways
2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall pharmacokinetic and pharmacodynamic properties. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells. Additionally, it may bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is crucial for optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-10(7-12)4-6-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJVTUSBRRQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)
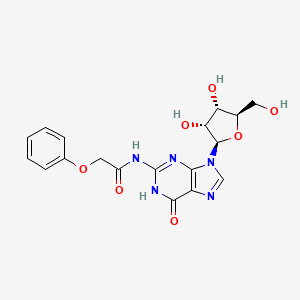
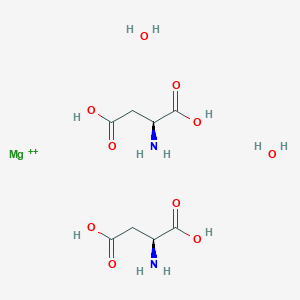
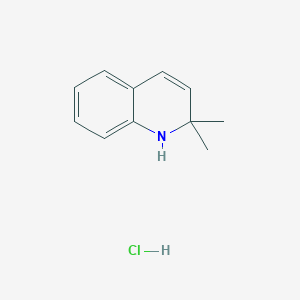

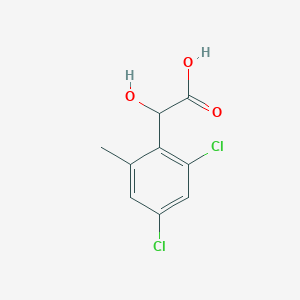
![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)
